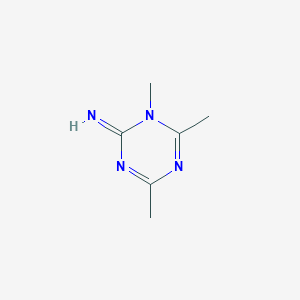

1,4,6-Trimethyl-1,3,5-triazin-2(1H)-imine

Description

melamine , is an organic heterocyclic compound. Its chemical formula is C₃H₆N₆, and it features a six-membered ring containing three nitrogen atoms. Melamine is a white crystalline solid with a high nitrogen content (66.67%) and is relatively stable under normal conditions.

Properties

Molecular Formula |

C6H10N4 |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

1,4,6-trimethyl-1,3,5-triazin-2-imine |

InChI |

InChI=1S/C6H10N4/c1-4-8-5(2)10(3)6(7)9-4/h7H,1-3H3 |

InChI Key |

RCSGNLMLEDOQDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=N)N(C(=N1)C)C |

Origin of Product |

United States |

Preparation Methods

a. Synthetic Routes: Melamine can be synthesized through several routes:

Cyanamide Route: Cyanamide (H₂NCN) reacts with formaldehyde (HCHO) to form melamine. The reaction proceeds via intermediate compounds, including ammeline and ammelide.

Urea Route: Urea (H₂NCONH₂) undergoes cyclization in the presence of acid catalysts to yield melamine. This method is widely used in industrial production.

b. Industrial Production: The industrial production of melamine involves the urea route. Large-scale synthesis occurs in specialized plants, where urea reacts with formaldehyde in concentrated sulfuric acid. The resulting melamine crystals are purified and dried.

Chemical Reactions Analysis

Melamine participates in various chemical reactions:

Condensation Reactions: Melamine reacts with formaldehyde to form melamine-formaldehyde resins, commonly used in laminates, coatings, and adhesives.

Nitration: Melamine can be nitrated to produce melamine trinitrate, an explosive compound.

Substitution Reactions: Melamine undergoes nucleophilic substitution reactions, e.g., with alkyl halides or acyl chlorides.

Oxidation: Melamine can be oxidized to cyanuric acid.

Major products include melamine-formaldehyde resins, cyanuric acid, and derivatives used in flame retardants and plastics.

Scientific Research Applications

Melamine finds applications in various fields:

Chemistry: Melamine-formaldehyde resins are essential for durable laminates, coatings, and molded products.

Biology: Melamine-based nanoparticles are investigated for drug delivery and imaging applications.

Medicine: Melamine derivatives may have potential as antitumor agents.

Industry: Melamine is used in flame retardants, textile coatings, and as a nitrogen-rich fertilizer.

Mechanism of Action

The exact mechanism of melamine’s effects depends on its application. In melamine-formaldehyde resins, the cross-linking of melamine molecules with formaldehyde leads to strong, heat-resistant materials. In drug delivery, melamine-based nanoparticles enhance drug stability and targeted delivery.

Comparison with Similar Compounds

Melamine is unique due to its triazine ring structure and high nitrogen content. Similar compounds include cyanuric acid, guanidine, and other triazines, but none match melamine’s versatility.

: ChemSpider: Melamine : National Center for Biotechnology Information (NCBI): Melamine : Wikipedia: Melamine

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.